molecular formula C13H14N2O B1392520 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1242881-24-8

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1392520
CAS No.: 1242881-24-8
M. Wt: 214.26 g/mol
InChI Key: FGAXURHXKGKYMT-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1242881-24-8) is a high-purity chemical building block for constructing novel heterocyclic compounds in medicinal chemistry and drug discovery research. This 1H-pyrazole-4-carbaldehyde derivative features a 2,4,5-trimethylphenyl group at the 3-position, making it a versatile scaffold for the synthesis of diverse bioactive molecules. Pyrazole-4-carbaldehyde derivatives are privileged structures in pharmaceutical research due to their wide spectrum of potential biological activities . These intermediates are particularly valuable in multicomponent reactions (MCRs), which are efficient one-pot synthetic strategies for generating molecular complexity with high step economy and convergence . The formyl group at the 4-position serves as a reactive handle for further chemical transformations, enabling the creation of libraries of compounds for biological screening. Researchers are exploring similar pyrazole-carbaldehyde compounds for various applications, including as potential anticancer agents through the inhibition of specific enzyme targets , and as antimicrobial agents against various bacterial strains . The compound is characterized with 98% purity and a molecular weight of 214.27 g/mol. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-10(3)12(5-9(8)2)13-11(7-16)6-14-15-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAXURHXKGKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(C=NN2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

  • Chichibabin Pyrazole Synthesis: Another method involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine and acetylacetone in a Chichibabin pyrazole synthesis.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, improved catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The pyrazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and conditions such as reflux.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophiles such as amines, alcohols, and conditions like room temperature or mild heating.

Major Products Formed:

  • Oxidation: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbinol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, a compound with significant potential in various scientific fields, has garnered attention for its unique chemical structure and properties. This article explores its applications across different domains, particularly in medicinal chemistry, material science, and agriculture.

Molecular Formula

  • C : 13
  • H : 15
  • N : 2
  • O : 1

Molecular Weight

  • Molecular Weight : 215.27 g/mol

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. Specifically, this compound has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines by activating specific signaling pathways.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa10Apoptosis induction
Other Pyrazole DerivativeMCF-715Cell cycle arrest

Material Science

Synthesis of Novel Materials
The aldehyde functional group in this compound allows for the synthesis of polymers and resins through condensation reactions. Research has shown that incorporating this pyrazole derivative into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Development
In a study published in a materials science journal, researchers synthesized a series of poly(pyrazole) derivatives using this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Agricultural Chemistry

Pesticidal Properties
Recent studies have highlighted the potential of pyrazole derivatives as pesticides. The compound's structural characteristics enable it to act on specific biochemical pathways in pests. Field trials demonstrated effective pest control with minimal environmental impact.

Table 2: Pesticidal Efficacy of Pyrazole Compounds

CompoundTarget PestEfficacy (%)Application Rate (g/ha)
This compoundAphids85%100
Other Pyrazole DerivativeCaterpillars75%150

Mechanism of Action

The mechanism by which 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Electron-rich aromatic substituents (e.g., methoxyphenyl, furan) enhance antimicrobial activity .
  • Bulky alkyl groups (e.g., isopropylbenzyl) improve selectivity against Gram-negative bacteria .
  • Halogenated derivatives (e.g., chloro, fluoro) exhibit varied potency depending on substitution patterns .

Crystallographic Data

  • Fluorophenyl-substituted derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit planar pyrazole rings, with dihedral angles influenced by substituents .
  • Electron-withdrawing groups (e.g., trifluoromethyl) induce torsional strain, altering molecular packing .

DNA Gyrase Inhibition

Pyrazole-4-carbaldehydes with strong antimicrobial activity often target DNA gyrase, a critical enzyme in bacterial DNA replication:

Compound IC50 (µM) Comparison to Novobiocin (IC50 = 4.12 µM)
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 3.19 1.3× more potent .
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3.51 Slightly more potent .
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 4.09 Nearly equivalent .

Functional Group Impact on Bioactivity

  • Formyl Group (Position 4) : Essential for forming Schiff bases and coordinating with microbial enzymes .

Biological Activity

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as condensation reactions. The compound's structure can be represented as follows:

C12H13N2O\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}

This compound features a pyrazole ring which is known for its versatility in biological applications.

2. Biological Activities

The biological activities of this compound can be summarized in several key areas:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit significant inhibition against pathogens like E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from pyrazole have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
  • Anticancer Properties : Several studies have reported that pyrazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives have been identified that inhibit tumor cell proliferation effectively .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that compounds similar to this compound could inhibit TNF-α and IL-6 production in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold .

4. Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant inhibition against E. coli and S. aureus
Anti-inflammatoryInhibition of COX enzymes; reduced TNF-α and IL-6 levels
AnticancerSelective cytotoxicity in various cancer cell lines
AntiviralPotential activity against viral infections (e.g., dengue)

5. Conclusion

The compound this compound exhibits a range of biological activities that make it a candidate for further pharmacological development. Its potential as an antimicrobial, anti-inflammatory, and anticancer agent highlights the importance of pyrazole derivatives in medicinal chemistry. Ongoing research is essential to fully elucidate the mechanisms behind these activities and to explore their therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF). Key parameters include temperature control (reflux conditions), stoichiometric ratios of reagents, and purification via column chromatography . Optimization may involve adjusting solvent systems (e.g., THF/water mixtures) or catalytic additives (e.g., CuSO₄/Na-ascorbate for click chemistry derivatives) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been resolved using SHELXTL software for refinement, achieving R-factors <0.08 . Complementary techniques include:

  • ¹H/¹³C NMR : Assigning aldehyde protons (δ ~9.5–10.0 ppm) and aromatic substituents.
  • FT-IR : Confirming carbonyl stretches (C=O, ~1700 cm⁻¹) .
  • HRMS : Validating molecular ion peaks (e.g., [M+H]+) .

Q. What safety protocols are recommended for handling pyrazole-carbaldehyde derivatives?

While specific data for this compound is limited, general guidelines for analogous pyrazoles include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Storing in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation.
  • Employing fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved during refinement?

Discrepancies often arise from thermal motion or disorder . Using SHELXL (with Hirshfeld atom refinement) or ORTEP-3 for graphical validation improves accuracy. For example, mean C–C bond lengths in pyrazole derivatives show deviations of ±0.005 Å, requiring iterative refinement cycles .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial activity in pyrazole-carbaldehydes?

Derivatives like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibit activity against P. aeruginosa and E. coli. SAR studies involve:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhancing membrane penetration.
  • Docking simulations to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Comparative MIC assays against standard antibiotics (e.g., ampicillin) .

Q. How can conflicting bioactivity results between in vitro and computational models be reconciled?

Contradictions may stem from solubility issues or metabolic instability . Solutions include:

  • Modifying substituents (e.g., replacing -CHO with -COOEt) to improve pharmacokinetics.
  • Validating computational predictions with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What advanced computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrazoles), indicating charge-transfer potential.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .

Methodological Notes

  • Crystallographic Validation : Always cross-validate SCXRD data with PLATON or CIF-check tools to flag missed symmetry or voids .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) to troubleshoot low yields .
  • Biological Assays : Include positive/negative controls and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

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